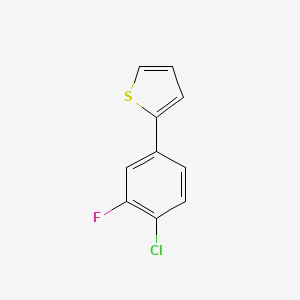
5-Bromo-2-chloro-1-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-1-methoxy-3-methylbenzene: is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is:
Starting Material: 3-methylphenol (m-cresol).
Step 1:
Step 2: Chlorination - The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Step 3: Methoxylation - The methoxy group can be introduced using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents can be replaced by other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromine or chlorine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.
Major Products
Oxidation: Oxidation of the methoxy group can yield 5-bromo-2-chloro-3-methylbenzaldehyde.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 5-Bromo-2-chloro-1-methoxy-3-methylbenzene is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for creating novel compounds.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the aromatic ring can lead to compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, agrochemicals, and pharmaceuticals. Its reactivity allows for the creation of various functional materials.
Mécanisme D'action
The mechanism by which 5-Bromo-2-chloro-1-methoxy-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine and chlorine atoms can direct the incoming electrophiles to specific positions on the ring, influencing the overall reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-1-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-methylphenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.
2-Bromo-4-chloro-1-methoxy-3-methylbenzene: Different positioning of substituents, resulting in varied chemical properties.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The combination of bromine, chlorine, methoxy, and methyl groups makes it a versatile compound in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C8H8BrClO |
|---|---|
Poids moléculaire |
235.50 g/mol |
Nom IUPAC |
5-bromo-2-chloro-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
XIINQGPYYNLPIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



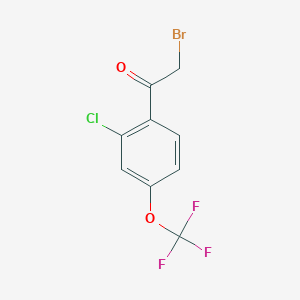

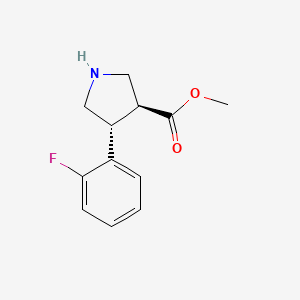
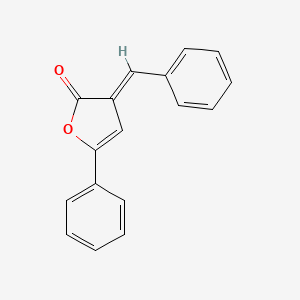


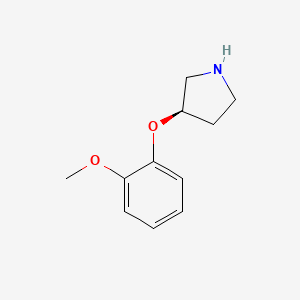
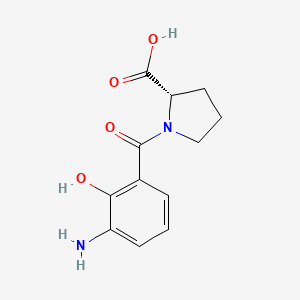
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)

![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
